molecular formula C10H14N2OS B11748654 (R)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide

(R)-2-methyl-N-(pyridin-3-ylmethylene)propane-2-sulfinamide

Cat. No.: B11748654
M. Wt: 210.30 g/mol
InChI Key: BMQNAHRVOYMEED-CQSZACIVSA-N
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Description

®-2-methyl-N-[(pyridin-3-yl)methylidene]propane-2-sulfinamide is a chiral sulfinamide compound that has garnered interest in various fields of chemistry and pharmacology. This compound is characterized by its unique structural features, which include a pyridine ring and a sulfinamide group, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-methyl-N-[(pyridin-3-yl)methylidene]propane-2-sulfinamide typically involves the condensation of ®-2-methylpropane-2-sulfinamide with pyridine-3-carbaldehyde. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the imine bond. The reaction mixture is then stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of ®-2-methyl-N-[(pyridin-3-yl)methylidene]propane-2-sulfinamide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-methyl-N-[(pyridin-3-yl)methylidene]propane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Nitrated or halogenated pyridine derivatives

Scientific Research Applications

®-2-methyl-N-[(pyridin-3-yl)methylidene]propane-2-sulfinamide has several scientific research applications, including:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, serving as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action of ®-2-methyl-N-[(pyridin-3-yl)methylidene]propane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinamide group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-methyl-N-[(pyridin-3-yl)methylidene]propane-2-sulfinamide: The enantiomer of the compound, which may exhibit different biological activities due to its opposite chirality.

    N-(pyridin-3-yl)methylidene]propane-2-sulfinamide: Lacks the methyl group, which may affect its reactivity and binding properties.

    2-methyl-N-[(pyridin-2-yl)methylidene]propane-2-sulfinamide: The position of the pyridine ring is different, potentially leading to variations in chemical behavior and biological activity.

Uniqueness

®-2-methyl-N-[(pyridin-3-yl)methylidene]propane-2-sulfinamide is unique due to its specific chiral configuration and the presence of both a pyridine ring and a sulfinamide group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

(R)-2-methyl-N-(pyridin-3-ylmethylidene)propane-2-sulfinamide

InChI

InChI=1S/C10H14N2OS/c1-10(2,3)14(13)12-8-9-5-4-6-11-7-9/h4-8H,1-3H3/t14-/m1/s1

InChI Key

BMQNAHRVOYMEED-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)[S@@](=O)N=CC1=CN=CC=C1

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CN=CC=C1

Origin of Product

United States

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